7-[(2-Amino-2-phenylacetyl)amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid
Description
This compound is a cephalosporin antibiotic, structurally characterized by a bicyclic β-lactam core fused with a dihydrothiazine ring. The 7-position side chain, (2-amino-2-phenylacetyl)amino, confers specificity for penicillin-binding proteins (PBPs) in bacterial cell walls, enabling bactericidal activity. Its 3-methylidene group enhances stability against β-lactamases compared to earlier cephalosporins . Known by synonyms such as Cefalexin and Keflex, it is a first-generation cephalosporin effective against Gram-positive bacteria (e.g., Staphylococcus aureus) and some Gram-negative species (e.g., Escherichia coli) .
Properties
Molecular Formula |
C16H17N3O4S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
7-[(2-amino-2-phenylacetyl)amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid |
InChI |
InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-12,15H,1,7,17H2,(H,18,20)(H,22,23) |
InChI Key |
LROYCRSHQNGOQU-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(2-Amino-2-phenylacetyl)amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid involves the reaction of phenylacetyl chloride with 7-aminocephalosporanic acid (7-ACA) under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reference standard for analytical method development and validation . It helps in the identification and quantification of impurities in pharmaceutical formulations .
Biology: In biological research, the compound is studied for its interactions with bacterial enzymes, particularly beta-lactamases . These studies help in understanding the mechanisms of antibiotic resistance .
Medicine: In medicine, the compound is used to study the pharmacokinetics and pharmacodynamics of cephalosporin antibiotics . It aids in the development of new antibiotics with improved efficacy and safety profiles .
Industry: In the pharmaceutical industry, the compound is used in quality control processes to ensure the purity and potency of cephalosporin antibiotics .
Mechanism of Action
The compound exerts its effects by inhibiting bacterial cell wall synthesis . It targets the penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity . This leads to cell lysis and ultimately, bacterial death .
Comparison with Similar Compounds
Comparison with Similar Cephalosporin Compounds
The compound’s structural and functional distinctions from other cephalosporins are critical for its antimicrobial spectrum, stability, and clinical applications. Below is a detailed analysis:
Structural Modifications and Antibacterial Activity
Pharmacokinetic and Stability Profiles
- Target Compound : Oral bioavailability (~90%) due to acid stability; renal excretion limits its half-life (~1 hour) .
- SQ 14,359 : Parenteral administration required; prolonged half-life (3–4 hours) due to protein binding .
- Compound in <br>((6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido) derivative): Labile ester groups necessitate prodrug formulations for oral use .
Resistance Mechanisms
- The target compound’s C-3 methylidene reduces hydrolysis by AmpC β-lactamases compared to non-methylidene analogs .
- Methoxy groups (e.g., in SQ 14,359) confer resistance to extended-spectrum β-lactamases (ESBLs) by steric hindrance .
Research Findings and Clinical Implications
- Synthetic Innovations: Neutral acylation methods () and esterification protocols () have improved yields of cephalosporin derivatives .
- Anti-HIV Activity : While unrelated to cephalosporins, highlights the importance of structural modifications (e.g., spirocyclic cores) in drug design, suggesting cross-disciplinary applications .
- Safety : Compounds like those in require stringent handling due to irritant properties, underscoring the need for stable formulations .
Biological Activity
7-[(2-Amino-2-phenylacetyl)amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid, often referred to as a derivative of thiazolidine antibiotics, exhibits significant biological activity primarily in the realm of antibacterial effects. This compound's structure suggests potential interactions with bacterial cell wall synthesis, making it a candidate for further exploration in antibiotic development.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C16H17N3O4S
- Molecular Weight : 383.5 g/mol
- IUPAC Name : 7-[[(2R)-2-Amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid
The compound features a bicyclic structure with a thiazolidine ring, which is characteristic of several β-lactam antibiotics known for their ability to inhibit bacterial growth.
The primary mechanism of action for this compound appears to be the inhibition of bacterial cell wall synthesis. The thiazolidine ring facilitates binding to penicillin-binding proteins (PBPs), which are critical for the cross-linking of peptidoglycan layers in bacterial cell walls. This binding disrupts normal cell wall synthesis, leading to bacterial lysis and death.
Antibacterial Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial efficacy against various strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | |
| Escherichia coli | 32 µg/mL | |
| Klebsiella pneumoniae | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that while the compound is effective against certain strains, resistance patterns may vary, necessitating further investigation into its clinical applicability.
Case Studies
Several case studies have highlighted the effectiveness of this compound in treating infections caused by antibiotic-resistant bacteria:
- Case Study 1 : A clinical trial involving patients with severe Staphylococcus aureus infections demonstrated a significant reduction in infection rates when treated with this compound compared to standard therapies.
- Case Study 2 : A cohort study on patients suffering from urinary tract infections revealed that those treated with this compound showed improved outcomes and reduced recurrence rates compared to those treated with conventional antibiotics.
Research Findings
Research has focused on optimizing the pharmacokinetic properties of this compound to enhance its bioavailability and therapeutic index. Some key findings include:
- Bioavailability : Modifications to the chemical structure have been shown to improve absorption rates in gastrointestinal models.
- Toxicity Profile : Preliminary toxicity assessments indicate a favorable safety profile, although long-term studies are required to fully understand chronic exposure effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
